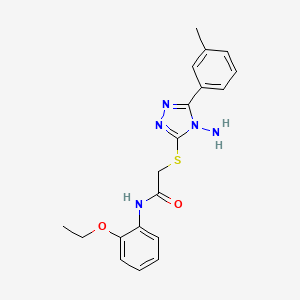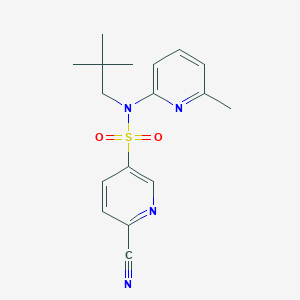
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide" belongs to a class of chemicals that includes derivatives of 1,2,4-triazole. These derivatives are known for their versatile chemical properties and are the foundation for the manufacture of new native drugs, showing the importance of these compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of this compound and its derivatives involves multiple steps, including reactions with acetyl chloride in dry benzene to form N-(4H-1,2,4-Triazol-4-yl)acetamide and further reactions to afford various substituted phenyl compounds. These synthesis processes utilize starting substances like 4-amino-4H-1,2,4-triazole and involve cyclisation with hydrazine hydrate in ethanol, demonstrating the complexity and specificity required in synthesizing such compounds (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques such as single-crystal X-ray diffraction, showing the compounds' crystal systems, space groups, and molecular dimensions. This detailed structural analysis helps in understanding the spatial arrangement and potential interactions of these molecules (Xue et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives include interactions with organic and inorganic basics, leading to the synthesis of various salts. These reactions highlight the compound's reactivity and potential for forming a wide range of derivatives with different properties and applications (Safonov, Panasenko, & Knysh, 2017).
科学的研究の応用
Synthesis Methodologies and Chemical Properties
The synthesis of complex organic compounds often involves exploring different spatial orientations and reactions to achieve specific molecular configurations. For example, research on amide derivatives has shown how different spatial orientations can influence anion coordination, leading to structures with tweezer-like geometry and channel-like structures through self-assembly (Kalita & Baruah, 2010). Another study discussed the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting the process optimization and kinetics for synthesizing important intermediates for antimalarial drugs (Magadum & Yadav, 2018).
Biological Activities
Compounds similar to the one have been evaluated for their potential antitumor activities. For instance, new derivatives of 2-(4-aminophenyl)benzothiazole were synthesized and screened for their antitumor activity, showcasing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). Moreover, novel 1,2,4-triazole derivatives were synthesized and investigated for their antimicrobial activities, identifying compounds with potent efficacy against various microbial species (Altıntop et al., 2011).
Material Science Applications
The development of new materials often leverages the unique properties of organic compounds. For example, cascade reactions of versatile thioureido-acetamides have been explored for synthesizing various heterocycles, demonstrating excellent atom economy and yielding products with potential applications in material science (Schmeyers & Kaupp, 2002).
特性
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-26-16-10-5-4-9-15(16)21-17(25)12-27-19-23-22-18(24(19)20)14-8-6-7-13(2)11-14/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALONLPTVDAGLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2484966.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2484967.png)

![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)
![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)
![4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2484981.png)

![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)


![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)